molecular formula C10H10O5 B13122640 3-(Ethoxycarbonyl)-5-hydroxybenzoicacid

3-(Ethoxycarbonyl)-5-hydroxybenzoicacid

Cat. No.: B13122640
M. Wt: 210.18 g/mol
InChI Key: NSDCINLDXHWOFO-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, featuring an ethoxycarbonyl group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the esterification of 5-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of 3-(Ethoxycarbonyl)-5-hydroxybenzoic acid often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and automated systems helps in achieving consistent product quality and minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethoxycarbonyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-5-hydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxycarbonyl group can undergo hydrolysis, releasing ethanol and forming the corresponding carboxylic acid, which can further interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxycarbonyl)-5-hydroxyimino-2-methyl-4-oxonaphtho[1,2-b]furan
  • 3-(Ethoxycarbonyl)-5-hydroxyimino-2-methyl-4-oxo-1-phenylbenzo[g]indole

Uniqueness

3-(Ethoxycarbonyl)-5-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-ethoxycarbonyl-5-hydroxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-2-15-10(14)7-3-6(9(12)13)4-8(11)5-7/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

NSDCINLDXHWOFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)O)O

Origin of Product

United States

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